molecular formula C10H6INOS2 B1599375 (E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one CAS No. 90947-00-5

(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B1599375
CAS RN: 90947-00-5
M. Wt: 347.2 g/mol
InChI Key: LIRUBCDZKKWCPS-YVMONPNESA-N
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Description

“(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one” is a chemical compound with the CAS Number: 90947-00-5 and Linear Formula: C10H6INOS2 . It has a molecular weight of 347.2 . This compound is also known as ITC-3.


Molecular Structure Analysis

The IUPAC Name of the compound is (5E)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one . The InChI Code is 1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ .

Its density is predicted to be 1.99±0.1 g/cm3 .

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
    • Results or Outcomes : The results or outcomes would also depend on the specific synthesis. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
  • Scientific Field: Crystallography

    • Application Summary : A new potentially bidentate Schiff base ligand was synthesized from condensation reaction between ethylenediamine and 4-iodobenzaldehyde .
    • Methods of Application : The crystal structure of the compound was studied by single-crystal X-ray diffraction. It was shown that the compound was crystallized in the monoclinic system with space group P21/n .
    • Results or Outcomes : In the crystal structure, the Schiff base molecule was located on a special position .
  • Scientific Field: Chemical Synthesis
    • Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
    • Results or Outcomes : The results or outcomes would also depend on the specific synthesis. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
  • Scientific Field: Chemical Synthesis
    • Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
    • Results or Outcomes : The results or outcomes would also depend on the specific synthesis. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The compound shows potential as an anti-tumor agent , indicating it could be of interest in the field of cancer research. Additionally, its antibacterial and antifungal properties have been examined , suggesting potential applications in the treatment of infectious diseases.

properties

IUPAC Name

(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRUBCDZKKWCPS-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one
Reactant of Route 2
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(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one

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